![molecular formula C21H34O2 B1433657 2,2,2-三氘-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-氘-3-羟基-10,13-二甲基-1,2,3,4,5,6,7,8,9,11,12,14,15,16-十四氢环戊[a]菲并芘-17-基]乙酮 CAS No. 96737-93-8](/img/structure/B1433657.png)

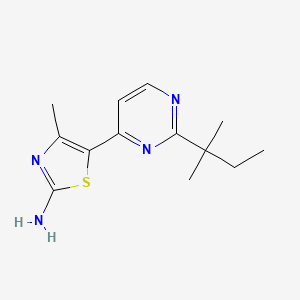

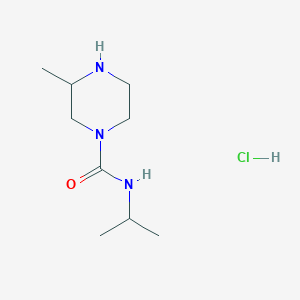

2,2,2-三氘-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-氘-3-羟基-10,13-二甲基-1,2,3,4,5,6,7,8,9,11,12,14,15,16-十四氢环戊[a]菲并芘-17-基]乙酮

描述

2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a useful research compound. Its molecular formula is C21H34O2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

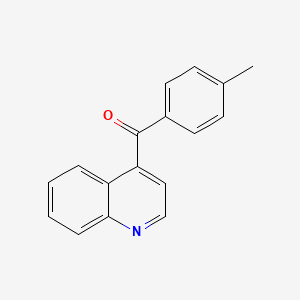

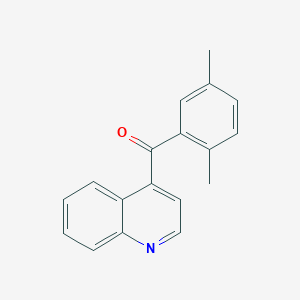

衍生物的合成和表征

Shaheen 等人 (2014 年) 的一项研究重点是合成脱氧胆酸钠的三有机锡 (IV) 衍生物,并通过元素分析、红外光谱、核磁共振、X 射线衍射和其他方法对其进行表征。广泛讨论了结构构型和生物活性,包括抗菌和抗肿瘤潜力,为这些衍生物的化学和生物学特性提供了有价值的见解 Shaheen、Ali、Rosario 和 Shah,2014 年。

晶体学研究

几篇论文深入研究了类似化合物的晶体结构,详细介绍了它们的分子构象和分子间相互作用:

- Djigoué 等人 (2012 年) 考察了两种雄甾酮衍生物的晶体结构,重点介绍了它们的类固醇形状和 E 环取代基的取向,有助于理解它们的生物学功能 Djigoué、Simard、Kenmogne 和 Poirier,2012 年。

- Zhou 等人 (2015 年) 展示了含有稠合四环甾体系统的化合物的晶体结构,讨论了环的构象和晶体中的弱分子间相互作用 Zhou、Huang、Zhang、Wang 和 Huang,2015 年。

生物活性和应用

抗菌和抗真菌活性:

- Shaheen 等人 (2014 年) 的研究不仅重点关注合成,还评估了合成化合物的抗菌和抗真菌活性,为将这些化合物视为潜在治疗剂提供了依据 Shaheen、Ali、Rosario 和 Shah,2014 年。

- Zhao 等人 (2018 年) 研究了从灯心草中分离出的菲并芘,评估了它们的抗真菌和抗菌活性。这些化合物的显着抗菌特性凸显了它们在开发新的抗菌剂中的潜力 Zhao、Xu、Zhang、Gong、Zhu、Xu、Wang 和 Yang,2018 年。

抗增殖和细胞毒性作用:

- Huang 等人 (2018 年) 重点研究了新型脱氢表雄酮衍生物对各种癌细胞系的细胞毒性作用。鉴定具有有效抗增殖作用的化合物有助于寻找新的抗癌剂 Huang、Shen、Zhang、Li、Tian 和 Quan,2018 年。

作用机制

Target of Action

The primary target of this compound, also known as 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4, is the GABA Receptor . The GABA receptor is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a positive allosteric modulator of the GABA receptor . This means it binds to a site on the GABA receptor separate from the active site, enhancing the receptor’s response to its neurotransmitter, GABA. This results in an increase in the frequency of channel opening, an increase in the duration of GABA-induced currents, and a decrease in desensitization .

Biochemical Pathways

The compound’s action on the GABA receptor affects the GABAergic pathway . By enhancing the receptor’s response to GABA, it increases the inhibitory effect of GABA on neuronal excitability. This results in a decrease in neuronal firing and a general reduction in the communication between neurons .

Pharmacokinetics

As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in neuronal excitability, which can have various effects depending on the specific neurons it is acting upon. For example, it can lead to sedative, anxiolytic, or anticonvulsant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs that also act on the GABA receptor could potentially enhance or diminish its effects .

属性

IUPAC Name |

2,2,2-trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-KWXKYAJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)